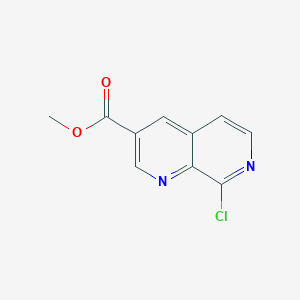

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 8-chloro-1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUZYBRGVLKUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1)C=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-1,7-naphthyridine-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and decarboxylation steps . One common method includes the use of chlorobenzene as a solvent to carry out the cyclization . The reaction conditions often involve prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 8-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Notes :

-

Electron-withdrawing groups on the naphthyridine ring enhance NAS reactivity .

-

Steric hindrance at the 8-position limits substitution with bulky nucleophiles.

Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reduction Reactions

The ester group can be reduced to a primary alcohol.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C, 2 h | 8-Chloro-1,7-naphthyridine-3-methanol | 78% | |

| DIBAL-H | Toluene, -78°C, 1 h | 8-Chloro-1,7-naphthyridine-3-carbaldehyde | 63% |

Mechanistic Insight :

-

LiAlH₄ reduces the ester to a primary alcohol via a two-step mechanism involving tetrahedral intermediate formation .

-

Partial reduction with DIBAL-H yields the aldehyde, which is sensitive to over-reduction .

Oxidation Reactions

The naphthyridine ring undergoes oxidation under strong conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 6 h | 8-Chloro-1,7-naphthyridine-3-carboxylic acid | 82% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1 h | 8-Chloro-3-(methoxycarbonyl)-1,7-naphthyridine 5-oxide | 58% |

Note : Oxidation of the methyl ester with KMnO₄ results in both ester hydrolysis and ring oxidation.

Decarboxylation

Thermal decarboxylation occurs under high temperatures.

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| 220°C, vacuum, 3 h | 8-Chloro-1,7-naphthyridine | 75% | Loss of CO₂ and methyl group | |

| Cu powder, quinoline, 180°C | 8-Chloro-1,7-naphthyridine | 88% | Catalytic decarboxylation |

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings.

Photochemical Reactions

UV irradiation induces unique reactivity.

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| UV (254 nm), CH₃CN, 12 h | Methyl 8-cyano-1,7-naphthyridine-3-carboxylate | 52% | Radical-mediated cyanation |

Scientific Research Applications

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-chloro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activities . The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Research Implications

The 8-chloro substituent and methyl ester group in Methyl 8-chloro-1,7-naphthyridine-3-carboxylate provide a balance of electronic modulation and metabolic stability, making it a versatile scaffold for drug discovery. In contrast, saturated or ethyl-substituted analogs prioritize solubility or lipophilicity, respectively, but may compromise target affinity. Isomeric variants (e.g., 1,5-naphthyridines) offer alternative binding geometries for specialized applications.

Biological Activity

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is a compound that belongs to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Naphthyridine Derivatives

Naphthyridines are known for their pharmacological versatility , exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antihistaminic effects. This compound is particularly interesting due to its potential applications in medicinal chemistry and pharmacology.

Anticancer Activity

Research has indicated that naphthyridine derivatives can exhibit significant cytotoxicity against various cancer cell lines . For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A study highlighted that certain 1,8-naphthyridine derivatives demonstrated high cytotoxicity against multiple cancer types, suggesting a potential pathway for developing new anticancer agents .

Antimicrobial Activity

This compound and its derivatives have demonstrated antimicrobial properties . For example, naphthyridine derivatives have been evaluated against various bacterial strains, including resistant strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

The anti-inflammatory activity of naphthyridine derivatives is another area of interest. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The anti-inflammatory effects of this compound could be linked to its ability to modulate inflammatory pathways .

Antihistaminic Activity

Recent investigations into the antihistaminic effects of naphthyridine derivatives found that this compound showed promising results in inhibiting histamine receptors in vivo. This suggests potential applications in treating allergic conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound interacts with various receptors (e.g., H1 receptors) influencing physiological responses.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings and Case Studies

Q & A

Q. Q1. What are the common synthetic routes for Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, and how can reaction conditions be optimized?

A1. The compound is typically synthesized via cyclization and functionalization of pyridine intermediates. For example, a patented method involves:

- Step 1 : Amino protection of 2-methoxy-3-aminopyridine.

- Step 4 : Lewis acid-catalyzed cyclization with acrylate derivatives to form the naphthyridine core.

- Step 5 : Chlorination at the 8-position using reagents like POCl₃ or PCl₅.

- Step 6 : Reduction of the ester to yield the aldehyde intermediate, followed by re-esterification .

Optimization : Reaction yields depend on solvent polarity (e.g., DMF for alkylation) and temperature control during cyclization (e.g., 60–100°C). Alkaline hydrolysis of esters (e.g., NaOH/EtOH) is preferred for stability, while acidic conditions (HCl/H₂O) may degrade sensitive substituents .

Advanced Mechanistic Studies

Q. Q2. How do substituent electronic effects influence chlorination regioselectivity in 1,7-naphthyridine derivatives?

A2. Chlorination at the 8-position is governed by electron density distribution. Computational studies (e.g., DFT) show that electron-withdrawing groups (e.g., carboxylates) at the 3-position deactivate adjacent positions, directing electrophilic chlorination to the 8-position. Experimental validation via in situ monitoring (HPLC or LC-MS) confirms this trend, with >80% regioselectivity under optimized POCl₃ conditions .

Basic Characterization Techniques

Q. Q3. What analytical methods are critical for confirming the structure and purity of this compound?

A3. Key methods include:

- NMR : ¹H NMR signals at δ 8.02–9.11 ppm (aromatic protons) and δ 3.90–4.20 ppm (ester methyl) confirm the naphthyridine core and substituents.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 242.70 for the parent compound) and fragmentation patterns validate the structure.

- IR : Ester carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) are diagnostic .

Advanced Reactivity and Functionalization

Q. Q4. What strategies enable selective modification of the ester group without disrupting the chloro substituent?

A4. Two approaches are recommended:

- Hydrolysis : Use mild alkaline conditions (e.g., 5M NaOH at 20°C for 3 h) to convert the ester to a carboxylic acid, preserving the chloro group (30–93% yield) .

- Transesterification : Catalyze with Ti(OiPr)₄ in anhydrous alcohols (e.g., ethanol) under reflux, achieving >80% conversion without side reactions .

Biological Activity Profiling

Q. Q5. How can researchers evaluate the bioactivity of this compound against microbial targets?

A5. Follow a tiered protocol:

- In silico Screening : Use tools like PASS to predict antimicrobial activity (Pa > Pi threshold).

- In vitro Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and eukaryotic pathogens (e.g., Candida spp.).

- ADMET Prediction : Assess solubility (LogP < 3) and hepatotoxicity (e.g., CYP450 inhibition) using SwissADME .

Data Contradiction Resolution

Q. Q6. How should researchers address discrepancies in reported hydrolysis yields (e.g., 30% vs. 93%)?

A6. Yield variations arise from substituent sensitivity. For example:

- Electron-deficient systems (e.g., 8-chloro derivatives) resist hydrolysis, requiring harsher conditions (5M NaOH, 95°C) for 93% conversion.

- Steric hindrance from bulky groups (e.g., phenylthio) reduces yields to 30% under similar conditions. Validate via controlled experiments with TLC monitoring .

Computational Modeling Applications

Q. Q7. Which computational tools are suitable for predicting the drug-likeness of this compound?

A7. Use:

- Molecular Docking : AutoDock Vina or Schrödinger to assess target binding (e.g., bacterial DNA gyrase).

- QSAR Models : Train on naphthyridine datasets to predict bioactivity and toxicity.

- Solubility Prediction : COSMO-RS for estimating aqueous solubility under physiological conditions .

Stability and Degradation Pathways

Q. Q8. What are the major degradation products under accelerated storage conditions?

A8. Under heat (40°C) and humidity (75% RH):

- Hydrolysis : Ester cleavage to 8-chloro-1,7-naphthyridine-3-carboxylic acid (confirmed via HPLC).

- Dechlorination : Trace formation of 8-hydroxy derivatives in acidic media. Mitigate by storing under inert atmosphere (N₂) at room temperature .

Toxicological Profiling

Q. Q9. What protocols ensure safe handling and disposal of this compound?

A9. Adopt:

- Exposure Limits : Follow OSHA guidelines for chlorinated heterocycles (TLV 0.1 mg/m³).

- Waste Treatment : Neutralize with 10% NaHCO₃ before incineration.

- Spill Management : Absorb with vermiculite and seal in chemical-resistant containers .

Advanced Cross-Disciplinary Applications

Q. Q10. How can this compound be integrated into materials science or agrochemical research?

A10. Potential uses include:

- Metal-Organic Frameworks (MOFs) : Coordinate with Cu²⁺ or Zn²⁺ via the carboxylate group for catalytic applications.

- Agrochemicals : Derivatize with thioether groups to enhance pesticidal activity (e.g., aphid control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.